3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde
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Description
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde, also known as 3-DMA-TFPAL, is an aldehyde compound with a variety of applications in the scientific research field. Its unique chemical structure allows it to be used as a reagent in various synthesis processes, and due to its high reactivity and low toxicity, it is ideal for use in laboratory experiments. In addition, 3-DMA-TFPAL has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for research into the molecular mechanisms of various diseases. In
Scientific Research Applications
Proline Substitutions
The trifluoromethyl group has been used in the substitution of proline, an amino acid that exhibits a variety of unique functions in biological contexts . The CF3-substituted prolines have shown significant factors to consider in NMR labeling and other applications .
NMR Labeling
The CF3-substituted prolines can be used in NMR labeling. This is particularly promising as it circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .
Enhancing Interactions at Nonpolar Interfaces
Lipophilicity measurements have demonstrated that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . It has been used in the trifluoromethylation of carbon-centered radical intermediates .
Agrochemicals
Similarly, the trifluoromethyl group has found applications in agrochemicals . It has been used in the trifluoromethylation of carbon-centered radical intermediates .
Materials
The trifluoromethyl group has also been used in materials . It has been used in the trifluoromethylation of carbon-centered radical intermediates .
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This motif has been used extensively in promoting organic transformations .
properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(2)7-10(8-17)9-4-3-5-11(6-9)12(13,14)15/h3-8H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCUNHHGLYPCDW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde |
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